Okanin-4'-O-glucoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

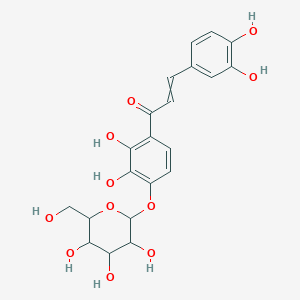

Okanin-4’-O-glucoside, also known as marein, is a chalconoid compound found in the plant Bidens pilosa (commonly known as blackjack or Spanish needles). This compound is a glucoside derivative of okanin, a type of flavonoid. It is known for its various pharmacological properties and is of significant interest in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Okanin-4’-O-glucoside typically involves the glycosylation of okanin. One common method is the use of enzymatic glycosylation, where okanin is reacted with glucose in the presence of glycosyltransferase enzymes. This reaction is usually carried out under mild conditions, such as room temperature and neutral pH, to ensure the stability of the compound .

Industrial Production Methods

Industrial production of Okanin-4’-O-glucoside can be achieved through biotechnological methods, such as the use of genetically modified microorganisms that express the necessary glycosyltransferase enzymes. These microorganisms can be cultured in large bioreactors, allowing for the efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions

Okanin-4’-O-glucoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.

Substitution: The hydroxyl groups in Okanin-4’-O-glucoside can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

Substitution: Substitution reactions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include quinones, alcohol derivatives, and various substituted chalcones. These products have distinct chemical and biological properties, making them valuable for further research .

Scientific Research Applications

Okanin-4’-O-glucoside has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of flavonoid derivatives.

Biology: The compound is studied for its role in plant metabolism and its effects on various biological processes.

Medicine: Okanin-4’-O-glucoside has shown potential in the treatment of various diseases due to its anti-inflammatory, antioxidant, and antimicrobial properties.

Industry: It is used in the development of natural dyes and as a bioactive ingredient in cosmetic products.

Mechanism of Action

The mechanism of action of Okanin-4’-O-glucoside involves its interaction with various molecular targets and pathways. It has been shown to inhibit the Toll-like receptor 4 (TLR4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways, which are involved in the inflammatory response. By inhibiting these pathways, Okanin-4’-O-glucoside can reduce inflammation and oxidative stress .

Comparison with Similar Compounds

Okanin-4’-O-glucoside is unique compared to other similar compounds due to its specific glycosylation pattern and its potent biological activities. Similar compounds include:

Okanin: The aglycone form of Okanin-4’-O-glucoside, which lacks the glucose moiety.

Taxifolin-7-O-glucoside: Another flavonoid glucoside with similar antioxidant properties.

Quercetagetin-7-O-glucoside: A flavonoid glucoside with anti-inflammatory and antimicrobial activities.

These compounds share similar structural features but differ in their glycosylation patterns and biological activities, highlighting the uniqueness of Okanin-4’-O-glucoside .

Biological Activity

Okanin-4'-O-glucoside is a flavonoid compound derived from the genus Bidens, which has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, antioxidant, and antimicrobial effects, supported by research findings and data tables.

Chemical Structure

This compound has the molecular formula C21H22O11 and is characterized by a chalcone backbone with a glucoside moiety. Its structure contributes to its biological activity, particularly in modulating inflammatory pathways.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In a study involving RAW264.7 macrophages, okanin was shown to induce heme oxygenase-1 (HO-1) expression through the activation of nuclear factor erythroid 2-related factor 2 (Nrf2). This pathway is crucial for mitigating inflammation by inhibiting nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression in lipopolysaccharide (LPS)-activated macrophages .

Table 1: Effects of this compound on Inflammatory Markers

| Concentration (µM) | HO-1 Expression (Western Blot) | NO Production Inhibition (%) | iNOS Expression Inhibition (%) |

|---|---|---|---|

| 0.5 | Moderate | 20 | 15 |

| 1 | Significant | 35 | 30 |

| 5 | High | 50 | 45 |

| 10 | Very High | 70 | 65 |

The data shows a concentration-dependent increase in HO-1 levels and corresponding decreases in NO and iNOS production, highlighting the compound's potential as an anti-inflammatory agent.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. These assays measure the ability of the compound to neutralize free radicals, which can cause cellular damage and contribute to various diseases.

Table 2: Antioxidant Activity of this compound

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

| FRAP | 20 |

The results indicate that this compound has a strong antioxidant effect, making it a candidate for further studies aimed at preventing oxidative stress-related diseases.

Antimicrobial Activity

This compound has also been assessed for its antimicrobial properties. In vitro studies have demonstrated its efficacy against various pathogens, including bacteria and fungi. The compound exhibited significant inhibitory effects on the growth of Candida spp. and Escherichia coli, suggesting its potential as a natural antimicrobial agent .

Table 3: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Candida albicans | 50 |

| Escherichia coli | 100 |

| Staphylococcus aureus | 75 |

Case Studies

A notable case study involved patients with chronic inflammatory conditions treated with herbal formulations containing this compound. Patients reported reduced symptoms of inflammation and improved quality of life after consistent intake over three months. This anecdotal evidence supports the compound's therapeutic potential but requires further clinical trials for validation.

Properties

IUPAC Name |

3-(3,4-dihydroxyphenyl)-1-[2,3-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O11/c22-8-15-18(28)19(29)20(30)21(32-15)31-14-6-3-10(16(26)17(14)27)11(23)4-1-9-2-5-12(24)13(25)7-9/h1-7,15,18-22,24-30H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEYXJDOVMEJNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)C2=C(C(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.